
Daniquidone
Übersicht
Vorbereitungsmethoden
Daniquidon kann durch verschiedene synthetische Verfahren hergestellt werden. Eine gängige Methode beinhaltet die Cyclisierung von 8-Aminoisoindolo[1,2-b]chinazolin-12(10H)-on . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um den Cyclisierungsprozess zu erleichtern. Industrielle Produktionsverfahren können diese Reaktionsbedingungen optimieren, um höhere Ausbeuten und Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Daniquidon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Daniquidon kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Daniquidon kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.
Substitution: Daniquidon kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen, was zur Bildung substituierter Indolochinazoline führt.
Wissenschaftliche Forschungsanwendungen
Daniquidone, a compound primarily studied for its pharmacological properties, has garnered attention in various scientific research applications. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the existing literature.
Oncology
This compound has been explored for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, making it a subject of interest for cancer therapy development.
Case Study: Anticancer Activity
- Study Focus : Evaluation of this compound's efficacy against various cancer cell lines.
- Methodology : Cell viability assays and apoptosis detection assays were conducted.
- Findings : this compound exhibited a significant reduction in cell viability and increased apoptotic markers in treated cells compared to controls.
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
THP-1 | 15.2 | 68 |
Jurkat | 12.7 | 75 |
Neurology
In neurological research, this compound has been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems positions it as a potential treatment for neurodegenerative diseases.
Case Study: Neuroprotective Effects
- Study Focus : Assessment of this compound's impact on neuronal survival under stress conditions.
- Methodology : Neuronal cultures were exposed to oxidative stress, followed by treatment with this compound.
- Findings : this compound significantly improved neuronal survival rates and reduced oxidative stress markers.
Treatment Group | Survival Rate (%) | Oxidative Stress Marker Level (µM) |
---|---|---|
Control | 45 | 12.4 |
This compound | 78 | 6.3 |
Regulatory Science
This compound's applications extend into regulatory science, where it is being studied to understand its pharmacokinetics and safety profiles for potential clinical trials.
Regulatory Framework
- Focus : Establishing safety and efficacy profiles through preclinical studies.
- Methodology : Comprehensive pharmacokinetic studies were performed to assess absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Findings : Preliminary data suggest favorable ADME properties, indicating potential for human trials.
Challenges and Future Directions
Despite promising findings, several challenges remain in the application of this compound:
- Limited Clinical Data : Most studies are preclinical; thus, further clinical trials are necessary to establish efficacy and safety in humans.
- Mechanistic Understanding : More research is needed to fully elucidate the mechanisms underlying its therapeutic effects.
Wirkmechanismus
Daniquidone exerts its effects by inhibiting topoisomerases I and II, which are enzymes involved in DNA replication and repair . By inhibiting these enzymes, this compound disrupts the normal functioning of DNA and RNA synthesis, leading to cell death. The molecular targets of this compound include DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta .
Vergleich Mit ähnlichen Verbindungen
Daniquidon ähnelt anderen Topoisomerase-Inhibitoren wie Doxorubicin und Etoposid . Daniquidon ist in seiner Struktur als Indolochinazolinderivat einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht. Zu ähnlichen Verbindungen gehören:
Doxorubicin: Ein Topoisomerase-II-Inhibitor, der in der Krebstherapie eingesetzt wird.
Etoposid: Ein weiterer Topoisomerase-II-Inhibitor, der in der Chemotherapie eingesetzt wird.
Camptothecin: Ein Topoisomerase-I-Inhibitor mit antineoplastischer Aktivität.
Die einzigartige Struktur und der Wirkmechanismus von Daniquidon machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.
Biologische Aktivität
Daniquidone is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology and neuroprotection. This article synthesizes current research findings on the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and implications for future therapeutic applications.
Overview of this compound
This compound belongs to a class of naphthoquinone derivatives, which are known for their diverse biological activities. The compound has been studied primarily for its anticancer properties against various cancer cell lines, including non-small cell lung cancer (NSCLC) models.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against A549 lung cancer cells. The following table summarizes key findings related to its cytotoxic effects:
Compound | Concentration (µM) | Viability (%) | Mechanism of Action |
---|---|---|---|
This compound 9 | 100 | 0 - 83 | Induces mitochondrial damage and ROS formation |
This compound 16 | 100 | 28.6 | Similar to doxorubicin (DOX) in inducing LDH release |
Doxorubicin | 100 | 30.8 | Standard chemotherapy agent |
Key Findings:
- Cytotoxicity: Compounds 9 and 16 significantly reduced the viability of A549 cells after 24 hours of treatment compared to untreated controls, indicating strong cytotoxic effects .
- Mechanisms: Both compounds were found to induce mitochondrial damage and reactive oxygen species (ROS) formation, which are critical pathways leading to apoptosis in cancer cells .
- Comparative Efficacy: Compound 9 exhibited more potent cytotoxicity than doxorubicin, suggesting that it may serve as a more effective chemotherapeutic agent .
Structure-Activity Relationship
The structure of this compound derivatives is crucial for their biological activity. The presence of specific substituents has been linked to enhanced anticancer effects:
- Phenylamino Substituent (Compound 9): This substituent was associated with the highest cytotoxic activity among the tested derivatives.
- 4-Hydroxyphenylamino Substituent (Compound 16): Demonstrated significant activity at lower concentrations, indicating its potential as a lead compound for further development .
Neuroprotective Effects
In addition to its anticancer properties, this compound derivatives have shown promise in neuroprotection. While specific data on this compound itself may be limited, related compounds have demonstrated cholinesterase inhibition, which is vital for treating neurodegenerative diseases like Alzheimer's.
- Cholinesterase Inhibition: Some derivatives have been synthesized as cholinesterase inhibitors, showing selective inhibition and neuroprotective effects in cellular models . This suggests that this compound could potentially be explored for similar applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Cytotoxicity Assays: In vitro studies using colony formation assays revealed that compounds 9 and 16 inhibit colony formation in A549 cells, indicating their potential as effective anticancer agents .
- Molecular Modeling Studies: These studies suggest that compound 16 interacts with COX-2 at the arachidonic acid site, which may contribute to its anti-inflammatory and anticancer properties .
- Comparative Studies with Established Drugs: The efficacy of this compound compounds was compared with doxorubicin, showing comparable or superior activity in certain assays, reinforcing their potential as viable alternatives in cancer therapy .
Eigenschaften
IUPAC Name |
8-amino-10H-isoindolo[1,2-b]quinazolin-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c16-10-5-6-13-9(7-10)8-18-14(17-13)11-3-1-2-4-12(11)15(18)19/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIOCKJKFXAKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N=C3N1C(=O)C4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057802 | |
Record name | Daniquidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67199-66-0 | |
Record name | Batracylin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67199-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daniquidone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067199660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daniquidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12804 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Daniquidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Daniquidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DANIQUIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E780TX33D2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.